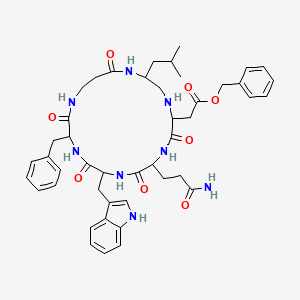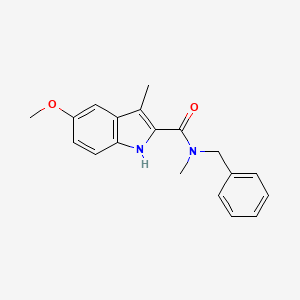![molecular formula C27H28ClN3O2S B14159333 N-(3-chloro-2-methylphenyl)-2-(3-ethyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl)sulfanylacetamide CAS No. 842971-10-2](/img/structure/B14159333.png)
N-(3-chloro-2-methylphenyl)-2-(3-ethyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl)sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-chloro-2-methylphenyl)-2-(3-ethyl-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclopentane]-2-yl)sulfanylacetamide” is a complex organic compound that features a spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-chloro-2-methylphenyl)-2-(3-ethyl-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclopentane]-2-yl)sulfanylacetamide” typically involves multi-step organic reactions. The starting materials often include 3-chloro-2-methylphenylamine and 3-ethyl-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclopentane]-2-thiol. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of automated systems for the addition of reagents and monitoring of reaction progress would be essential to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
“N-(3-chloro-2-methylphenyl)-2-(3-ethyl-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclopentane]-2-yl)sulfanylacetamide” can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicinal chemistry, “N-(3-chloro-2-methylphenyl)-2-(3-ethyl-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclopentane]-2-yl)sulfanylacetamide” could be explored as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of “N-(3-chloro-2-methylphenyl)-2-(3-ethyl-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclopentane]-2-yl)sulfanylacetamide” would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- “N-(3-chloro-2-methylphenyl)-2-(3-ethyl-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclopentane]-2-yl)acetamide”
- “N-(3-chloro-2-methylphenyl)-2-(3-ethyl-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclopentane]-2-yl)thioacetamide”
Uniqueness
The uniqueness of “N-(3-chloro-2-methylphenyl)-2-(3-ethyl-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclopentane]-2-yl)sulfanylacetamide” lies in its spirocyclic structure and the presence of both sulfur and nitrogen atoms, which may confer unique chemical and biological properties.
Propriétés
Numéro CAS |
842971-10-2 |
|---|---|
Formule moléculaire |
C27H28ClN3O2S |
Poids moléculaire |
494.0 g/mol |
Nom IUPAC |
N-(3-chloro-2-methylphenyl)-2-(3-ethyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C27H28ClN3O2S/c1-3-31-25(33)23-24(19-10-5-4-9-18(19)15-27(23)13-6-7-14-27)30-26(31)34-16-22(32)29-21-12-8-11-20(28)17(21)2/h4-5,8-12H,3,6-7,13-16H2,1-2H3,(H,29,32) |
Clé InChI |
RXONTWKYGRWVEO-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)C2=C(C3=CC=CC=C3CC24CCCC4)N=C1SCC(=O)NC5=C(C(=CC=C5)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



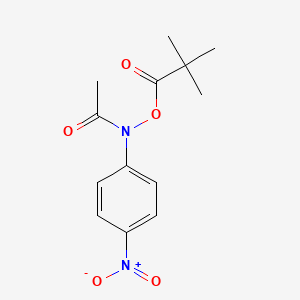
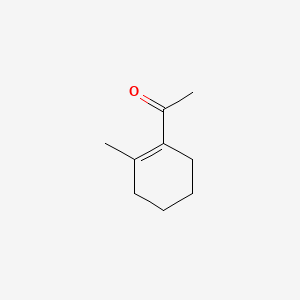
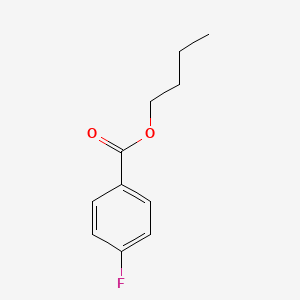
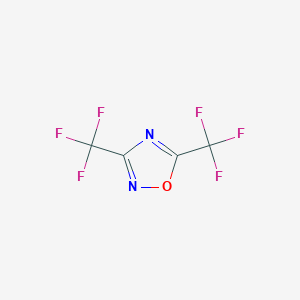
![N-[2-(diethylamino)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B14159291.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(propan-2-yl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14159295.png)
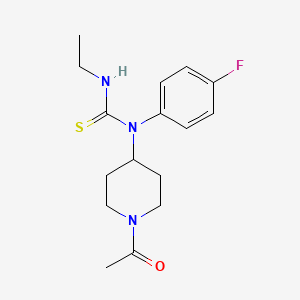
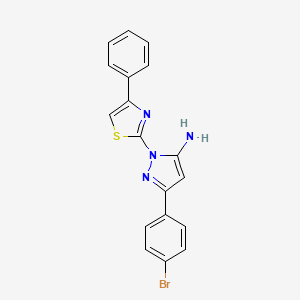
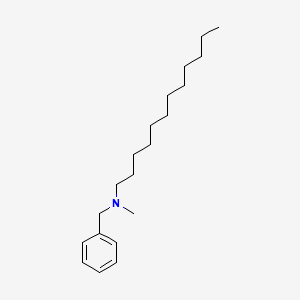
![1-[(E)-2-(benzenesulfonyl)ethenyl]-4-methylbenzene](/img/structure/B14159304.png)
